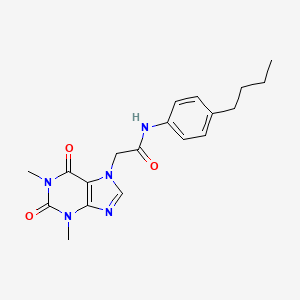![molecular formula C35H27ClN4O4S B11641770 N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-6-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11641770.png)
N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-6-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「N-(4-クロロフェニル)-5-シアノ-4-(4-メトキシフェニル)-2-メチル-6-({2-オキソ-2-[(4-フェノキシフェニル)アミノ]エチル}スルファニル)ピリジン-3-カルボキサミド」は、さまざまな官能基で置換されたピリジン環を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
「N-(4-クロロフェニル)-5-シアノ-4-(4-メトキシフェニル)-2-メチル-6-({2-オキソ-2-[(4-フェノキシフェニル)アミノ]エチル}スルファニル)ピリジン-3-カルボキサミド」の合成には、それぞれ特定の試薬と条件を必要とする複数のステップが含まれます。一般的な合成経路には、以下が含まれる可能性があります。
ピリジン環の形成: これは、適切な前駆体を含む縮合反応によって実現できます。
置換基の導入: シアノ、メトキシ、クロロフェニルなどの官能基は、求核置換反応または求電子置換反応によって導入できます。
アミド形成: カルボキサミド基は、脱水条件下でカルボン酸誘導体をアミンと反応させることで形成できます。
チオエーテル形成: スルファニル基は、チオールと適切な脱離基を含む求核置換反応によって導入できます。
工業生産方法
この化合物の工業生産は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路の最適化を伴う可能性があります。これには、連続フローリアクターの使用、高度な精製技術、グリーンケミストリーの原則が含まれる可能性があります。
化学反応の分析
反応の種類
「N-(4-クロロフェニル)-5-シアノ-4-(4-メトキシフェニル)-2-メチル-6-({2-オキソ-2-[(4-フェノキシフェニル)アミノ]エチル}スルファニル)ピリジン-3-カルボキサミド」は、次のようなさまざまな化学反応を受ける可能性があります。
酸化: スルファニル基は、スルホキシドまたはスルホンに酸化できます。
還元: ニトロ基が存在する場合は、アミンに還元できます。
置換: ハロゲン原子は、他の求核剤と置換できます。
一般的な試薬と条件
酸化剤: 過酸化水素、m-クロロ過安息香酸。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
求核剤: アミン、チオール、アルコール。
主要な生成物
これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、スルファニル基の酸化はスルホキシドまたはスルホンを生成し、置換反応は新しい官能基を導入できます。
科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。さまざまな官能基により、有機合成における汎用性の高い中間体になります。
生物学
生物学的研究では、この化合物は、その官能基が生物系に及ぼす影響を調べるために使用できます。酵素活性または受容体結合を調べるためのプローブとして役立つ可能性があります。
医学
医薬品化学では、この化合物は、薬物候補としての可能性を探求できます。その構造的特徴は、特定の生物学的標的に相互作用する可能性を示唆しており、疾患の治療のための候補となります。
産業
産業では、この化合物は、新しい材料の開発や化学反応の触媒として使用できます。
科学的研究の応用
N-(4-CHLOROPHENYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-({[(4-PHENOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activity and receptor binding.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being investigated for its potential use in drug development.
Industry: In industrial applications, the compound is used in the development of new materials and as a catalyst in various chemical processes.
作用機序
「N-(4-クロロフェニル)-5-シアノ-4-(4-メトキシフェニル)-2-メチル-6-({2-オキソ-2-[(4-フェノキシフェニル)アミノ]エチル}スルファニル)ピリジン-3-カルボキサミド」の作用機序は、その特定の用途によって異なります。生物学的コンテキストでは、酵素または受容体に相互作用し、その活性を調節する可能性があります。関与する分子標的と経路は、実験的研究によって特定する必要があります。
類似化合物との比較
類似化合物
- N-(4-クロロフェニル)-5-シアノ-4-(4-メトキシフェニル)-2-メチルピリジン-3-カルボキサミド
- N-(4-クロロフェニル)-5-シアノ-4-(4-メトキシフェニル)-2-メチル-6-(メチルスルファニル)ピリジン-3-カルボキサミド
独自性
「N-(4-クロロフェニル)-5-シアノ-4-(4-メトキシフェニル)-2-メチル-6-({2-オキソ-2-[(4-フェノキシフェニル)アミノ]エチル}スルファニル)ピリジン-3-カルボキサミド」の独自性は、官能基の組み合わせにあり、これにより独特の化学的および生物学的特性が得られます。その特定の構造により、生物学的標的との異なる相互作用が生じ、研究開発のための貴重な化合物になります。
特性
分子式 |
C35H27ClN4O4S |
|---|---|
分子量 |
635.1 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[2-oxo-2-(4-phenoxyanilino)ethyl]sulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C35H27ClN4O4S/c1-22-32(34(42)40-26-12-10-24(36)11-13-26)33(23-8-16-27(43-2)17-9-23)30(20-37)35(38-22)45-21-31(41)39-25-14-18-29(19-15-25)44-28-6-4-3-5-7-28/h3-19H,21H2,1-2H3,(H,39,41)(H,40,42) |
InChIキー |
RZRCWKBBJLARHT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C#N)C4=CC=C(C=C4)OC)C(=O)NC5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenoxy]acetamide](/img/structure/B11641693.png)
![{(2E)-2-[(2E)-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11641695.png)
![1-[(3-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B11641714.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11641722.png)
![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione](/img/structure/B11641729.png)
![Propan-2-yl {[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11641741.png)
![Methyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11641745.png)
![4-(5-{(Z)-[1-(4-ethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11641750.png)

![Morpholine, 4-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-](/img/structure/B11641760.png)
![ethyl 2-[(3-oxo-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate](/img/structure/B11641773.png)


![(5Z)-5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11641797.png)
